Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester
Description
Spiro[cyclohexane-1,9'-fluorene]-4'-boronic acid pinacol ester (IUPAC name: 4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane) is a spirocyclic organoboron compound featuring a fluorene moiety fused with a cyclohexane ring and a boronic acid pinacol ester group. Its rigid spiro architecture imparts unique steric and electronic properties, making it valuable in materials science (e.g., organic electronics) and medicinal chemistry . The pinacol ester group enhances solubility and stability compared to the free boronic acid, as seen in analogous compounds (e.g., phenylboronic acid pinacol ester) .
Properties
Molecular Formula |
C24H29BO2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[cyclohexane-1,9'-fluorene]-4'-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H29BO2/c1-22(2)23(3,4)27-25(26-22)20-14-10-13-19-21(20)17-11-6-7-12-18(17)24(19)15-8-5-9-16-24/h6-7,10-14H,5,8-9,15-16H2,1-4H3 |
InChI Key |
GKGCNQSEFNSYRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31811600” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD31811600” is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to carry out the chemical reactions.
Continuous Processes: Implementing continuous processes to increase efficiency and yield.
Quality Control: Ensuring the product meets quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
“MFCD31811600” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon can facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
“MFCD31811600” has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Industry: The compound is used in manufacturing processes and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which “MFCD31811600” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Solubility and Stability
Key Findings :
- The spiro compound’s bulky structure reduces solubility in polar solvents compared to simpler aryl boronic esters like phenylboronic acid pinacol ester, which exhibits high miscibility in acetone and THF .
- Stability correlates with steric hindrance: the spiro compound’s rigid framework slows hydrolysis, whereas phenylboronic esters require NaIO4 or HCl for cleavage .
Reactivity in Cross-Coupling Reactions
Pinacol esters are widely used in Suzuki-Miyaura cross-couplings. However, steric effects influence reactivity:
- Spiro compound: Limited data, but its bulky spirofluorene group may reduce coupling efficiency compared to less hindered analogs (e.g., pyran- or tetrahydropyridine-based esters) .
- Phenylboronic acid pinacol ester : High reactivity in aryl-aryl couplings, with equilibria favoring the ester form under basic conditions .
- 3,6-Dihydro-2H-pyran-4-boronic ester : Used in iterative syntheses due to balanced reactivity and stability .
Cleavage Kinetics and Deprotection
Key Findings :
- Pinacol esters generally cleave slower than free boronic acids. For example, phenylboronic acid pinacol ester cleaves at 2.9–5.9 M⁻¹s⁻¹ with H₂O₂, while its boronic acid counterpart reacts faster .
- The spiro compound’s cleavage kinetics are unreported but expected to be slower due to steric protection of the boron center.
NMR Spectral Signatures
Pinacol esters exhibit diagnostic NMR peaks:
Key Findings :
- The spiro compound’s extended π-system suits optoelectronic applications, while phenylboronic esters are versatile in drug delivery and polymer science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
